Topoisomerase II inhibitor 9
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Overview
Description
Topoisomerase II inhibitor 9 is a compound that targets the enzyme DNA topoisomerase II. This enzyme is crucial for DNA replication, transcription, and repair, as it helps manage the topology of DNA by inducing transient double-strand breaks. Inhibitors of DNA topoisomerase II are widely used in clinical settings, particularly in the treatment of various cancers, due to their ability to interfere with the enzyme’s function and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II inhibitor 9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired yield and purity. For instance, the preparation might involve the use of organic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often includes optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Topoisomerase II inhibitor 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA topoisomerase II and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of DNA topoisomerase II in cellular processes and to investigate the effects of its inhibition on cell function.
Medicine: Utilized in the development of anticancer therapies, particularly for treating hematological and solid tumors by inducing DNA damage and cell death.
Mechanism of Action
Topoisomerase II inhibitor 9 exerts its effects by binding to the DNA topoisomerase II enzyme and preventing it from re-ligating the double-strand breaks it induces in the DNA. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved include the DNA topoisomerase II enzyme itself and the DNA strands it interacts with. The pathways affected by this inhibition include DNA replication, transcription, and repair .
Comparison with Similar Compounds
Topoisomerase II inhibitor 9 can be compared with other similar compounds, such as etoposide and teniposide, which are also topoisomerase II inhibitors. While these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and lower cytotoxicity. This makes it a promising candidate for further development as an anticancer agent .
List of Similar Compounds
- Etoposide
- Teniposide
- Doxorubicin
- Daunorubicin
Properties
Molecular Formula |
C22H17N7O3S2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylsulfamoyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C22H17N7O3S2/c30-20(13-33-22-21-27-24-14-29(21)18-6-2-1-5-17(18)26-22)25-15-8-10-16(11-9-15)34(31,32)28-19-7-3-4-12-23-19/h1-12,14H,13H2,(H,23,28)(H,25,30) |
InChI Key |
LHFXYOYUZZPXSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
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